Cas no 2229003-53-4 (1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid)
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid
- 2229003-53-4
- EN300-1913982
-
- Inchi: 1S/C9H9BrO3/c10-7-3-2-6(13-7)9(8(11)12)4-1-5-9/h2-3H,1,4-5H2,(H,11,12)
- InChI Key: AGPJNHWCJGCKEM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2(C(=O)O)CCC2)O1
Computed Properties
- Exact Mass: 243.97351g/mol
- Monoisotopic Mass: 243.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.4Ų
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913982-0.05g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 0.05g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1913982-0.1g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 0.1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1913982-0.25g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 0.25g |
$1209.0 | 2023-09-17 | ||
| Enamine | EN300-1913982-0.5g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 0.5g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1913982-1.0g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1913982-2.5g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 2.5g |
$2576.0 | 2023-09-17 | ||
| Enamine | EN300-1913982-5.0g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1913982-10.0g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1913982-1g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 1g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1913982-5g |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid |
2229003-53-4 | 5g |
$3812.0 | 2023-09-17 |
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid
Research Brief on 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid (CAS: 2229003-53-4)
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid (CAS: 2229003-53-4) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique furan and cyclobutane hybrid structure, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors and bioactive probes. The presence of the bromine substituent on the furan ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
Recent studies have focused on the synthesis and characterization of 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid, with an emphasis on its utility as a building block for more complex molecules. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its structural integrity and purity. Additionally, computational modeling has been utilized to predict its physicochemical properties and binding affinities, which are critical for its application in drug design.
One of the key findings from recent research is the compound's role in the development of kinase inhibitors. Kinases are a major target in oncology and inflammatory diseases, and the unique structural features of 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid make it a promising scaffold for designing selective inhibitors. Preliminary in vitro assays have demonstrated its ability to modulate kinase activity, although further optimization is required to improve its pharmacokinetic properties.
Another area of interest is the compound's potential application in proteolysis-targeting chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that degrade target proteins via the ubiquitin-proteasome system. The bromine atom in 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid provides a handle for further functionalization, enabling its incorporation into PROTAC molecules. Early-stage studies have shown that derivatives of this compound can effectively recruit E3 ligases, a critical component of the PROTAC mechanism.
Despite these promising developments, challenges remain in the practical application of 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academia and industry are essential to accelerate the translation of this compound from bench to bedside.
In conclusion, 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid represents a versatile and valuable tool in chemical biology and drug discovery. Its unique structural attributes and functional groups make it an attractive candidate for further exploration in therapeutic development. Continued research and innovation will be crucial to unlocking its full potential and addressing the current limitations.
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